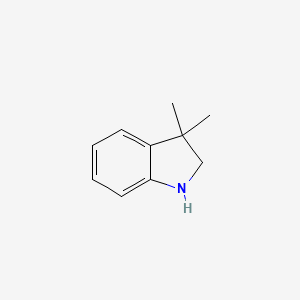

3,3-Dimethylindoline

Description

The exact mass of the compound 3,3-Dimethylindoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Dimethylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCLYMWDRNUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473018 | |

| Record name | 3,3-DIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-02-9 | |

| Record name | 3,3-DIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3-Dimethylindoline: A Technical Guide for Researchers

CAS Number: 1914-02-9

This technical guide provides a comprehensive overview of 3,3-Dimethylindoline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and general synthetic and analytical methodologies.

Core Properties and Safety Data

3,3-Dimethylindoline, with the CAS number 1914-02-9, is a derivative of indoline characterized by two methyl groups at the 3-position.[1][2] Its chemical structure and basic properties are fundamental for its application as a pharmaceutical intermediate.[2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1914-02-9 | [1] |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | [1] |

Note: Experimental values for melting point, boiling point, and density were not found for 3,3-Dimethylindoline in the provided search results. Data for related compounds such as 2,3-Dimethylindole (Melting Point: 105-107 °C, Boiling Point: 285 °C) and 3,3-Dimethylindolin-2-one (Melting Point: 178-179 °C, Boiling Point: 299.2 °C) are available but do not represent the target compound.[3][4]

Safety and Hazard Information

Based on aggregated GHS data, 3,3-Dimethylindoline is associated with the following hazards. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source:[1]

Synthesis and Characterization

General Synthetic Approach: Fischer Indole Synthesis

A common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[5][6][7][8][9] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[5][6] For the synthesis of 3,3-Dimethylindoline, the likely precursors would be phenylhydrazine and 3-methyl-2-butanone.

While a specific, detailed experimental protocol for the synthesis of 3,3-Dimethylindoline was not found in the provided search results, the general workflow of the Fischer indole synthesis is illustrated below.

Experimental Considerations: The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions (temperature, solvent) are critical and need to be optimized for the specific substrates to achieve a good yield of the desired indole derivative.[6]

Analytical Characterization

The characterization of 3,3-Dimethylindoline would typically involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectra for 3,3-Dimethylindoline were not available in the search results, the following methodologies are standard for the analysis of such organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to determine the number and types of protons in the molecule, including the aromatic protons, the methylene protons of the indoline ring, and the two methyl groups at the 3-position.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of the volatile 3,3-Dimethylindoline, providing information on its molecular weight and fragmentation pattern, which aids in structure elucidation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Could also be employed, particularly for analyzing reaction mixtures or for purity assessment.

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be used to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine in the indoline ring and the C-H stretches of the aromatic and aliphatic portions.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of information in the provided search results regarding the specific biological targets and signaling pathway involvement of 3,3-Dimethylindoline. It is often cited as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.[2]

It is important to distinguish 3,3-Dimethylindoline from the well-researched compound 3,3'-diindolylmethane (DIM) . DIM is a metabolic product of indole-3-carbinol, found in cruciferous vegetables, and has been extensively studied for its anticancer properties and its role in modulating various signaling pathways, including androgen receptor and Wnt signaling. The biological activities of DIM should not be attributed to 3,3-Dimethylindoline.

Further research is required to elucidate the specific pharmacological profile and mechanism of action of 3,3-Dimethylindoline. The following diagram illustrates a generic workflow for screening a novel compound like 3,3-Dimethylindoline for biological activity.

Conclusion

3,3-Dimethylindoline is a chemical compound with a defined structure and CAS number, primarily utilized as an intermediate in pharmaceutical synthesis. While its basic chemical identity is established, there is a significant gap in the publicly available experimental data regarding its specific physical properties, detailed synthetic and analytical protocols, and its biological activity. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development. Professionals are advised to proceed with caution, adhering to all safety guidelines, and to perform thorough characterization upon synthesis or acquisition of this compound.

References

- 1. 3,3-Dimethylindoline | C10H13N | CID 11804912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Dimethylindoline | 1914-02-9 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylindoline, with the CAS number 1914-02-9, is a heterocyclic organic compound.[1] It belongs to the indoline family, which is a core structural motif in a wide array of biologically active compounds and a valuable building block in synthetic organic chemistry. Understanding the fundamental physicochemical properties of 3,3-Dimethylindoline is crucial for its application in medicinal chemistry, materials science, and as a versatile pharmaceutical intermediate.[2] This technical guide provides a comprehensive overview of its key physicochemical characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various chemical and biological systems. These parameters are essential for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery and for optimizing reaction conditions in chemical synthesis. The key properties of 3,3-Dimethylindoline are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | [1] |

| Synonyms | 3,3-Dimethyl-2,3-dihydro-1H-indole | [1] |

| CAS Number | 1914-02-9 | [1] |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa (Predicted) | Data not available | |

| LogP (Predicted) | 2.8 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research. Below are detailed, standard methodologies for the key experiments.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.

Protocol: Capillary Method

-

Sample Preparation: Ensure the 3,3-Dimethylindoline sample is thoroughly dried and finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid compound.

Protocol: Micro Boiling Point Method (Thiele Tube)

-

Sample Preparation: A small volume (a few milliliters) of liquid 3,3-Dimethylindoline is placed into a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a crucial parameter for drug formulation and reaction solvent selection.

Protocol: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of 3,3-Dimethylindoline is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted. The concentration of 3,3-Dimethylindoline in the diluted solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a standard curve.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Synthetic Workflow

3,3-Dimethylindoline can be synthesized through the catalytic hydrogenation of its corresponding indole precursor, 3,3-dimethyl-3H-indole. This reaction involves the reduction of the C=N double bond within the indole ring system.

Caption: Synthetic workflow for 3,3-Dimethylindoline via catalytic hydrogenation.

Conclusion

This technical guide has detailed the essential physicochemical properties of 3,3-Dimethylindoline, provided standardized protocols for their experimental determination, and outlined a common synthetic route. While some experimental data remains to be fully characterized in the public domain, the information and methodologies presented here offer a solid foundation for researchers and scientists working with this important heterocyclic compound. A thorough understanding of these core properties is indispensable for leveraging the full potential of 3,3-Dimethylindoline in drug development and organic synthesis.

References

An In-depth Technical Guide to 3,3-Dimethylindoline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylindoline, a heterocyclic amine, serves as a valuable building block in the synthesis of various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of its synthesis. Spectroscopic data are presented to aid in its characterization. Furthermore, this guide explores its relevance in medicinal chemistry, highlighting its role as a scaffold in the development of novel therapeutic agents.

Molecular Structure and Properties

3,3-Dimethylindoline, with the IUPAC name 3,3-dimethyl-2,3-dihydro-1H-indole, is an aromatic heterocyclic organic compound. Its structure features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In the case of 3,3-dimethylindoline, the pyrrole ring is partially saturated, and two methyl groups are attached to the carbon atom at position 3.

The presence of the gem-dimethyl group at the C3 position imparts steric hindrance, which can influence its reactivity and the conformational preferences of its derivatives. The lone pair of electrons on the nitrogen atom contributes to the basicity of the molecule and its ability to participate in various chemical reactions.

Table 1: Physicochemical Properties of 3,3-Dimethylindoline

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | [1] |

| CAS Number | 1914-02-9 | [1] |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Synthesis of 3,3-Dimethylindoline

The synthesis of indole derivatives is a well-established area of organic chemistry, with the Fischer indole synthesis being one of the most prominent methods.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde.

General Experimental Protocol: Fischer Indole Synthesis

While a specific detailed protocol for 3,3-dimethylindoline was not found in the search results, a general procedure based on the Fischer indole synthesis can be outlined. The synthesis would likely proceed by reacting phenylhydrazine with isobutyraldehyde to form the corresponding phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization.

Materials:

-

Phenylhydrazine

-

Isobutyraldehyde

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid)

-

Solvent (e.g., acetic acid, ethanol, or toluene)

-

Sodium bicarbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Hydrazone Formation: Phenylhydrazine and isobutyraldehyde are dissolved in a suitable solvent. The reaction mixture is stirred, often at room temperature, to form the phenylhydrazone intermediate.

-

Cyclization: The acid catalyst is added to the reaction mixture. The mixture is then heated to promote the intramolecular electrophilic substitution, followed by the elimination of ammonia to form the indoline ring.

-

Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium bicarbonate solution.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as distillation or column chromatography.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 3,3-Dimethylindoline. While specific spectral data for 3,3-dimethylindoline were not available in the provided search results, the expected characteristic signals based on its structure are outlined below.

Table 2: Predicted Spectroscopic Data for 3,3-Dimethylindoline

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons: Multiple signals in the aromatic region (approx. δ 6.5-7.5 ppm).- N-H proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.- CH₂ protons: A singlet in the aliphatic region.- CH₃ protons: A singlet corresponding to the six equivalent protons of the two methyl groups. |

| ¹³C NMR | - Aromatic carbons: Multiple signals in the aromatic region (approx. δ 110-150 ppm).- Quaternary carbon (C3): A signal for the carbon atom bearing the two methyl groups.- CH₂ carbon: A signal in the aliphatic region.- CH₃ carbons: A signal for the equivalent methyl carbons. |

| IR Spectroscopy | - N-H stretch: A characteristic absorption band around 3300-3500 cm⁻¹.- C-H stretches (aromatic): Bands typically above 3000 cm⁻¹.- C-H stretches (aliphatic): Bands typically below 3000 cm⁻¹.- C=C stretches (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.- C-N stretch: An absorption in the fingerprint region. |

| Mass Spectrometry | - Molecular ion peak (M⁺): Expected at m/z = 147.- Fragmentation: Common fragmentation patterns for indoline derivatives may involve the loss of methyl groups or cleavage of the pyrrolidine ring. |

Applications in Drug Discovery and Development

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. 3,3-Dimethylindoline serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The gem-dimethyl substitution can enhance the metabolic stability of drug candidates by blocking a potential site of oxidation.

Derivatives of 3,3-dimethylindoline are explored for various therapeutic targets. The core structure can be functionalized at the nitrogen atom or on the aromatic ring to modulate its pharmacological properties. For instance, the indoline nucleus is a component of molecules designed as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

Conclusion

3,3-Dimethylindoline is a synthetically accessible and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its rigid, bicyclic framework, combined with the steric and electronic properties imparted by the gem-dimethyl groups, makes it an attractive starting material for the design and synthesis of novel functional molecules. Further exploration of its reactivity and the biological activities of its derivatives is likely to lead to the development of new therapeutic agents and advanced materials.

References

Spectroscopic Profile of 3,3-Dimethylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylindoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived public data, this guide presents high-quality predicted spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,3-Dimethylindoline. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3,3-Dimethylindoline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.05 | d | 1H | Ar-H |

| 6.98 | t | 1H | Ar-H |

| 6.65 | t | 1H | Ar-H |

| 6.58 | d | 1H | Ar-H |

| 3.60 (broad s) | s | 1H | N-H |

| 3.25 | s | 2H | -CH₂- |

| 1.28 | s | 6H | -C(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for 3,3-Dimethylindoline

| Chemical Shift (ppm) | Assignment |

| 150.5 | Ar-C (C-N) |

| 138.0 | Ar-C (C-C(CH₃)₂) |

| 127.8 | Ar-CH |

| 121.8 | Ar-CH |

| 118.5 | Ar-CH |

| 109.5 | Ar-CH |

| 59.5 | -CH₂- |

| 43.0 | -C(CH₃)₂ |

| 24.5 | -C(CH₃)₂ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3,3-Dimethylindoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium, Sharp | N-H Stretch |

| 3050-3020 | Medium | Aromatic C-H Stretch |

| 2960-2870 | Strong | Aliphatic C-H Stretch |

| 1610, 1480 | Medium | Aromatic C=C Bending |

| 1460 | Medium | CH₂ Bending |

| 1380, 1365 | Medium | gem-Dimethyl C-H Bending |

| 1250 | Strong | C-N Stretch |

| 740 | Strong | Ortho-disubstituted Benzene C-H Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for 3,3-Dimethylindoline

| m/z | Relative Intensity (%) | Proposed Fragment |

| 147 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 85 | [M - CH₃]⁺ |

| 117 | 30 | [M - 2CH₃]⁺ or [M - C₂H₆]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining NMR, IR, and MS spectra for small organic molecules like 3,3-Dimethylindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of a small organic molecule is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 3,3-Dimethylindoline sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum to single lines for each unique carbon. A larger spectral width (e.g., 200-240 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction and baseline correction are applied.

-

The spectrum is referenced to the internal standard (TMS).

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

A general procedure for obtaining an FT-IR spectrum of a liquid sample is as follows:

-

Sample Preparation:

-

For a liquid sample like 3,3-Dimethylindoline, a small drop can be placed directly between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, which is transparent in many regions of the IR spectrum) and placed in a liquid sample cell.

-

-

Instrument Setup:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample holder (or the solvent) is recorded first.

-

-

Data Acquisition:

-

The sample is placed in the instrument's sample compartment.

-

The infrared beam is passed through the sample.

-

The instrument records an interferogram, which is then Fourier transformed by the instrument's software to produce the infrared spectrum.

-

The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the sample holder or solvent.

-

The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

A typical protocol for obtaining a mass spectrum of a small organic molecule using Electron Ionization (EI) is as follows:

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS) for volatile compounds.[1]

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[2]

-

This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), which is a radical cation.[2]

-

Excess energy from the ionization process can cause the molecular ion to fragment into smaller, charged ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other detector.

-

The detector generates a signal that is proportional to the number of ions of a particular m/z.

-

-

Data Presentation:

-

The mass spectrum is a plot of the relative abundance of the detected ions as a function of their m/z ratio.

-

The most abundant ion is called the base peak and is assigned a relative intensity of 100%.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

References

Navigating the Solubility Landscape of 3,3-Dimethylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylindoline, a heterocyclic amine, serves as a crucial building block in the synthesis of various pharmaceutical and chemical entities. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethylindoline, outlines detailed experimental protocols for its solubility determination, and presents a typical synthetic workflow. While specific quantitative solubility data for 3,3-dimethylindoline is not extensively available in public literature, this document furnishes generalized methodologies and expected qualitative trends based on the principles of organic chemistry.

Introduction to 3,3-Dimethylindoline and its Solubility

3,3-Dimethylindoline is a derivative of indoline characterized by two methyl groups at the 3-position. This structural feature imparts specific physicochemical properties, including its solubility profile. The "like dissolves like" principle is a fundamental concept in predicting solubility.[1] The polarity of 3,3-dimethylindoline, arising from the nitrogen atom and the aromatic ring, dictates its affinity for various organic solvents. Generally, it is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of 3,3-Dimethylindoline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar N-H bond and aromatic ring of 3,3-dimethylindoline. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding can occur between the solvent's hydroxyl group and the nitrogen of the indoline. However, the non-polar dimethylated carbon and the benzene ring may limit extensive solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions and London dispersion forces contribute to solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are less polar than alcohols and can act as hydrogen bond acceptors. |

| Aromatic | Toluene, Benzene | Moderate to Low | Pi-pi stacking interactions between the aromatic rings of the solvent and solute can promote solubility. |

| Aliphatic | Hexane, Cyclohexane | Low | As non-polar solvents, they have weak interactions with the polar part of the 3,3-dimethylindoline molecule.[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various applications. The following are detailed protocols for common methods used to measure the solubility of solid organic compounds like 3,3-dimethylindoline in organic solvents.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Protocol:

-

Preparation: Add an excess amount of solid 3,3-dimethylindoline to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[2] The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure the removal of all undissolved particles, the saturated solution should be filtered (e.g., using a syringe filter with a compatible membrane) or centrifuged.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of 3,3-dimethylindoline in the diluted sample using a calibrated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, relying on the mass of the dissolved solute.[5][6][7]

Protocol:

-

Saturation: Prepare a saturated solution of 3,3-dimethylindoline in the desired organic solvent at a constant temperature, as described in the shake-flask method.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, solvent-resistant container (e.g., a glass vial). Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.

-

Calculation: The solubility is calculated as the mass of the residue per volume of the solvent.

Synthesis of 3,3-Dimethylindoline: A Representative Workflow

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and their derivatives, including 3,3-dimethylindoline.[8][9][10] The general principle involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Fischer Indole Synthesis of 3,3-Dimethylindoline

A plausible synthetic route to 3,3-dimethylindoline involves the reaction of phenylhydrazine with 3-methyl-2-butanone under acidic conditions.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

In-Depth Technical Guide to the Health and Safety of 3,3-Dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3,3-Dimethylindoline, tailored for professionals in research and drug development. The following sections detail the compound's hazardous properties, safe handling procedures, and emergency response protocols, supported by quantitative data and standardized experimental methodologies.

Chemical and Physical Properties

3,3-Dimethylindoline is a heterocyclic organic compound with the molecular formula C10H13N.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 147.22 g/mol | [1] |

| CAS Number | 1914-02-9 | [1] |

| Molecular Formula | C10H13N | [1] |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | [1] |

Hazard Identification and Classification

3,3-Dimethylindoline is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the toxicological profile of chemical substances. The following are summaries of key experimental methodologies relevant to the hazards identified for 3,3-Dimethylindoline.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure to assess the acute oral toxicity of a substance.

-

Principle: The test substance is administered orally to a small group of animals (typically rats) in a stepwise manner using a defined set of dose levels. The outcome of each step (mortality or survival) determines the next dose level.

-

Methodology:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered to a group of three animals of a single sex.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the number of mortalities within a specified timeframe, the test is either stopped, a higher or lower dose is administered to a new group of animals, or the same dose is administered to another group to confirm the results.

-

The results are used to classify the substance into a GHS acute toxicity category.

-

Skin Irritation/Corrosion - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit) for a defined period. The degree of skin reaction is then assessed.

-

Methodology:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area of skin under a gauze patch.

-

The patch is left in place for a period of up to 4 hours.

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the skin reactions is scored, and the substance is classified based on the scores.

-

Eye Irritation/Corrosion - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This test is designed to determine the potential of a substance to cause irritation or corrosion to the eyes.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The eye is then examined for any adverse reactions.

-

Methodology:

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held briefly together to prevent loss of the substance.

-

The eye is examined for signs of corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

-

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize the risk of exposure to 3,3-Dimethylindoline.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, use a NIOSH-approved respirator with an appropriate cartridge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

References

The Therapeutic Promise of 3,3-Dimethylindoline Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylindoline scaffold, a privileged heterocyclic motif, is emerging as a versatile framework in medicinal chemistry. Its rigid, spirocyclic nature provides a unique three-dimensional architecture for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide consolidates the current understanding of the therapeutic potential of 3,3-dimethylindoline derivatives, presenting key quantitative data, experimental methodologies, and an exploration of their mechanisms of action.

Core Synthesis and Functionalization

The synthesis of the 3,3-dimethylindoline core and its derivatives can be achieved through several strategic approaches. A general and adaptable method involves the Fischer indole synthesis followed by alkylation at the C3 position.

A plausible synthetic pathway is outlined below:

Caption: General workflow for synthesizing 3,3-dimethylindoline derivatives.

Therapeutic Applications and Biological Activities

Derivatives of the broader indoline class, particularly 3,3-disubstituted indolin-2-ones, have demonstrated significant potential across several therapeutic areas. While specific data for the 3,3-dimethylindoline scaffold is still emerging, the activities of structurally related compounds provide a strong rationale for its exploration.

Anticancer Activity

Several studies have highlighted the anticancer potential of 3-substituted indolin-2-one derivatives. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data for 3-Substituted Indolin-2-one Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Substituted-indolin-2-ones | A549 (Non-small cell lung cancer) | 0.32 | [1] |

| 3-Substituted-indolin-2-ones | KB (Oral epithelial) | 0.67 | [1] |

| 3-Substituted-indolin-2-ones | K111 (Melanoma) | 1.19 | [1] |

| 3-Substituted-indolin-2-ones | NCI-H460 (Large cell lung cancer) | 1.22 | [1] |

| 3-Benzylidene indole-2-one | MCF7 (Breast adenocarcinoma) | < 10 | [2] |

| 3-Benzylidene indole-2-one | HT-29 (Colon adenocarcinoma) | < 10 | [2] |

Signaling Pathways in Anticancer Activity

The anti-inflammatory and anticancer activities of some indolin-2-one derivatives have been linked to the modulation of key signaling pathways such as Akt, MAPK, and NF-κB.

Caption: Key signaling pathways potentially targeted by indolin-2-one derivatives.

Antimicrobial Activity

The indoline scaffold is a component of many natural and synthetic compounds with antimicrobial properties. While specific data for 3,3-dimethylindoline derivatives is limited, related structures show promising activity.

Quantitative Data for Antimicrobial Activity of Indole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-Alkylidene-2-indolones | Staphylococcus aureus | 0.5 | |

| 3-Alkylidene-2-indolones | Methicillin-resistant S. aureus (MRSA) | 0.5 | |

| Indole-thiadiazole derivative | Bacillus subtilis | 3.125 | |

| Indole-triazole derivative | Bacillus subtilis | 3.125 |

Neuroprotective and Analgesic Potential

Spiro-indoline derivatives, which share structural similarities with 3,3-dimethylindoline compounds, have been investigated for their effects on the central nervous system.

A patent application has described 3,3-dialkyl-indoline derivatives as possessing analgesic activity, although specific quantitative data from peer-reviewed sources are not yet widely available. Furthermore, spiro[indoline-3,3'-pyrrolidine] derivatives have been explored as 5-HT6 receptor antagonists, a target implicated in cognitive function and neuropsychiatric disorders.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays based on literature for related indoline compounds.

General Procedure for Synthesis of 3,3-Disubstituted Indolin-2-ones

A mixture of an appropriate isatin (1 mmol), an active methylene compound (1.2 mmol), and a catalytic amount of piperidine or another suitable base in ethanol (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 3,3-disubstituted indolin-2-one.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions

The 3,3-dimethylindoline scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on:

-

Systematic Exploration: A more systematic synthesis and biological evaluation of a diverse library of 3,3-dimethylindoline derivatives are needed to establish clear structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by active compounds is crucial for their further development.

-

In Vivo Studies: Promising candidates identified in vitro should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Expansion of Therapeutic Areas: The potential of this scaffold in other therapeutic areas, such as cardiovascular and metabolic diseases, warrants investigation.

References

An In-Depth Technical Guide to the Reactivity and Stability of the 3,3-Dimethylindoline Ring

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylindoline scaffold is a privileged heterocyclic motif frequently incorporated into the architecture of pharmacologically active compounds. Its unique structural features, particularly the gem-dimethyl substitution at the C3 position, impart distinct characteristics regarding its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of the 3,3-dimethylindoline ring, offering insights into its synthesis, functionalization, and stability profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics capitalizing on this versatile core.

Physicochemical Properties

The 3,3-dimethylindoline core possesses fundamental physicochemical properties that influence its behavior in chemical reactions and biological systems. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 147.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | --INVALID-LINK-- |

| CAS Number | 1914-02-9 | --INVALID-LINK-- |

Reactivity of the 3,3-Dimethylindoline Ring

The reactivity of the 3,3-dimethylindoline ring is characterized by the interplay between the electron-rich aromatic ring and the nucleophilic nitrogen atom of the indoline core. The gem-dimethyl group at the C3 position sterically hinders this position, directing electrophilic attack to other sites on the aromatic ring.

Electrophilic Aromatic Substitution

The benzene ring of the 3,3-dimethylindoline core is susceptible to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-director. Common electrophilic substitution reactions include:

-

Nitration: Introduction of a nitro group onto the aromatic ring, typically at the 5- or 7-position.

-

Halogenation: Incorporation of halogen atoms (Cl, Br, I) onto the aromatic ring.

-

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, usually at the 5-position.

-

Vilsmeier-Haack Reaction: Formylation of the aromatic ring, typically at the 5-position, to introduce a formyl group.[1][2][3]

-

Mannich Reaction: Aminomethylation of the indole nucleus, which can occur at the N-position or the aromatic ring.[4][5][6]

Figure 1: General mechanism of electrophilic aromatic substitution on the 3,3-dimethylindoline ring.

Reactions at the Nitrogen Atom

The secondary amine of the indoline ring is nucleophilic and can participate in a variety of reactions:

-

N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.

-

N-Acylation: Introduction of an acyl group to form an amide.[7][8][9][10][11]

-

N-Oxidation: Oxidation of the nitrogen to form an N-oxide.[12]

Oxidation of the Indoline Ring

The indoline ring can be oxidized to the corresponding indole or other oxidized products, depending on the reaction conditions and oxidizing agents used.

Stability of the 3,3-Dimethylindoline Ring

The stability of the 3,3-dimethylindoline ring is a critical consideration in drug development, influencing storage, formulation, and in vivo half-life. Stability is typically assessed under forced degradation conditions, including exposure to varying pH, temperature, and oxidative stress.[13][14][15][16][17][18][19][20]

pH Stability

Thermal Stability

Thermal stability is crucial for manufacturing and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate the thermal decomposition profile of a compound.[23][24][25] For many heterocyclic compounds, decomposition temperatures are well above ambient, indicating good thermal stability under normal storage conditions.[14] The introduction of the gem-dimethyl group at the C3 position can enhance thermal stability by providing steric hindrance and preventing certain decomposition pathways.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and modification of the 3,3-dimethylindoline core. Below are representative procedures for key transformations.

Synthesis of 3,3-Dimethylindoline (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic method for constructing the indole nucleus. While the direct synthesis of 3,3-dimethylindoline is less common, a related synthesis of 2,3,3-trimethyl-3H-indole, which can be a precursor, is well-documented.

Protocol: A mixture of phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) is heated in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride, to yield 2,3,3-trimethyl-3H-indole. Subsequent reduction of the C=N bond would yield the corresponding indoline.

Figure 2: Simplified workflow for the Fischer indole synthesis of a 2,3,3-trimethyl-3H-indole.

Vilsmeier-Haack Formylation of an Indoline Derivative

This protocol describes the formylation of an electron-rich aromatic ring, a common modification for indoline scaffolds.[26]

Materials:

-

Substituted 3,3-dimethylindoline

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Dichloromethane (DCM)

-

Water

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the 3,3-dimethylindoline derivative (1.0 equiv) in DMF, add (chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equiv) at 0 °C.

-

Stir the reaction mixture at room temperature for 6.5 hours.

-

Cool the reaction to 0 °C and add a solution of sodium acetate (5.6 equiv) in water. Stir for 10 minutes.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.[27]

Role in Signaling Pathways and Drug Development

The 3,3-dimethylindoline scaffold is a key component of several classes of bioactive molecules. A notable example is the family of spiro-oxindoles, which have been extensively investigated as inhibitors of the p53-MDM2 protein-protein interaction.[28][29][30][31]

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that inhibit the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[13]

Spiro-oxindole compounds, which often incorporate a spiro[indoline-pyrrolidine] core, have emerged as potent and selective inhibitors of the p53-MDM2 interaction.[28][29] These compounds mimic the key interactions of p53 with MDM2, effectively blocking the binding of p53 to MDM2.

Figure 3: Inhibition of the p53-MDM2 pathway by spiro-oxindole derivatives.

The 3,3-dimethylindoline scaffold has also been explored in the development of modulators for other biological targets, including serotonin receptors and kinases, highlighting its versatility in medicinal chemistry.[32][33][34][35][36][37][38]

Conclusion

The 3,3-dimethylindoline ring is a valuable heterocyclic core in modern drug discovery. Its unique substitution pattern influences its reactivity, directing chemical modifications to predictable positions and contributing to the overall stability of the molecule. A thorough understanding of its chemical properties, reactivity, and stability is paramount for the rational design and development of novel therapeutic agents. This guide provides a foundational overview to aid researchers in harnessing the full potential of this important scaffold.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 6. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. d-nb.info [d-nb.info]

- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. soc.chim.it [soc.chim.it]

- 13. Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. jcsp.org.pk [jcsp.org.pk]

- 22. iitk.ac.in [iitk.ac.in]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 26. growingscience.com [growingscience.com]

- 27. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 28. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 36. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

3,3-Dimethylindoline: A Versatile Heterocyclic Scaffold for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylindoline is a heterocyclic amine featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, which is substituted with two methyl groups at the C3 position. This gem-dimethyl substitution imparts significant steric hindrance and unique conformational properties, making it a valuable and versatile building block in both medicinal chemistry and materials science. Its structural rigidity and the synthetic accessibility of its secondary amine handle allow for the creation of diverse and complex molecular architectures, including spirocyclic systems and functional dyes. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of the 3,3-dimethylindoline core, complete with experimental protocols and quantitative data to aid researchers in its practical application.

Physicochemical and Spectroscopic Data

The fundamental properties of 3,3-dimethylindoline are summarized below, providing essential information for its identification and use in synthetic applications.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 1914-02-9 |

| Canonical SMILES | CC1(C)C2=CC=CC=C2NC1 |

| InChI | InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 |

| InChIKey | SRCCLYMWDRNUAF-UHFFFAOYSA-N |

Spectroscopic Data

The following table presents typical Nuclear Magnetic Resonance (NMR) data for the parent 3,3-dimethylindoline scaffold, which is crucial for its characterization.

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | ~7.0 (m, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.7 (br s, 1H, NH), ~3.3 (s, 2H, CH₂), ~1.3 (s, 6H, 2xCH₃) |

| ¹³C NMR | CDCl₃ | ~150.8, ~138.9, ~127.3, ~124.5, ~119.2, ~109.5, ~56.1, ~42.7, ~24.9 |

Synthesis of the 3,3-Dimethylindoline Core

The 3,3-dimethylindoline scaffold is typically synthesized via a two-step sequence involving the formation of a 3H-indole intermediate followed by its reduction. The most common methods are the Fischer indole synthesis and subsequent catalytic hydrogenation.

Synthetic Workflow

The overall process involves the acid-catalyzed condensation of a phenylhydrazine with a ketone to form a 3,3-dimethyl-3H-indole (an indolenine), which is then reduced to the desired 3,3-dimethylindoline.

Experimental Protocols

Protocol 3.2.1: Synthesis of 2,3,3-Trimethyl-3H-indole via Fischer Indole Synthesis [1][2]

This protocol describes the synthesis of the indolenine precursor to 3,3-dimethylindoline.

-

Preparation: To a round-bottom flask, add phenylhydrazine (1.0 equivalent).

-

Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and catalyst.

-

Reagent Addition: Add 3-methyl-2-butanone (isopropyl methyl ketone) (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until all the phenylhydrazine has been consumed.

-

Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,3,3-trimethyl-3H-indole. High yields are typically reported for this reaction.[2]

Protocol 3.2.2: Catalytic Hydrogenation to 3,3-Dimethylindoline [3]

This protocol describes the reduction of the C=N bond of the indolenine intermediate.

-

Preparation: In a suitable pressure vessel (e.g., a Parr shaker), dissolve 2,3,3-trimethyl-3H-indole (1.0 equivalent) in a suitable solvent such as ethanol or water.

-

Catalyst and Additive: Add a catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%) and an acid activator such as p-toluenesulfonic acid (p-TSA) (1.0-1.2 equivalents). The acid protonates the indole, disrupting its aromaticity and facilitating reduction.[3]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 40-600 psi) and agitate the mixture at a controlled temperature (e.g., 50-60 °C) for 16-24 hours.[4]

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Neutralize the filtrate with a base (e.g., aqueous NaHCO₃) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 3,3-dimethylindoline.

Reactivity and Key Transformations

The synthetic utility of 3,3-dimethylindoline stems primarily from the reactivity of the secondary amine at the N1 position, which can readily undergo various transformations such as alkylation, acylation, and arylation.

Experimental Protocol: N-Alkylation

Protocol 4.1.1: N-Benzylation of 3,3-Dimethylindoline [5][6]

This protocol provides a general procedure for the N-alkylation of an indoline, a common and crucial transformation.

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the indoline (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or 2,2,2-trifluoroethanol (TFE).[5]

-

Base Addition: Add a suitable base such as sodium hydride (NaH, 60% dispersion in oil, 1.2 equivalents) or potassium carbonate (K₂CO₃, 1.0 equivalent).[5] Stir the mixture at room temperature for 30 minutes to form the indolinide anion.

-

Electrophile Addition: Slowly add the alkylating agent, for example, benzyl bromide (1.1 equivalents), to the reaction mixture.

-

Reaction: Heat the reaction mixture (e.g., 80-110 °C) and stir for the required time (typically 2-18 hours), monitoring the progress by TLC.[5]

-

Quenching and Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-alkylated product.

Applications as a Heterocyclic Building Block

The 3,3-dimethylindoline scaffold is a privileged structure found in a wide array of functional molecules, from potent pharmaceuticals to advanced materials.

Medicinal Chemistry: Spirooxindole Derivatives

A significant application of the indoline core is in the synthesis of spirooxindoles, a class of compounds with a spirocyclic junction at the C3 position. These structures are of great interest in drug discovery due to their rigid three-dimensional frameworks that can effectively probe biological target binding sites.

One prominent example is the development of potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer therapy. The spiro[indoline-3,3'-pyrrolidine] scaffold has proven to be an excellent template for designing such inhibitors.

Table 5.1.1: Biological Activity of Spirooxindole-based MDM2 Inhibitors

The following table summarizes the in vitro activity of representative spirooxindole-based MDM2 inhibitors.

| Compound ID | MDM2 Binding (Kᵢ, nM) | Cell Growth Inhibition (IC₅₀, nM) - SJSA-1 (p53 wild-type) | Reference |

| 56 | < 1 | 70 | [3][7] |

| 59 | < 1 | 70 | [3][7] |

| 60 (AA-115/APG-115) | < 1 | 60 | [3][7] |

| MI-888 | 0.44 | Not Reported | [8] |

Data indicates that these compounds are highly potent inhibitors of the MDM2-p53 interaction and exhibit strong anti-proliferative effects in cancer cell lines with wild-type p53.

Materials Science: Squaraine Dyes

The 3,3-dimethylindoline moiety is a key component in the synthesis of squaraine dyes. These dyes are known for their intense and sharp absorption bands, typically in the red and near-infrared (NIR) regions, and high fluorescence quantum yields.[9] The indoline nitrogen acts as a strong electron donor, which, in conjugation with the electron-accepting squaric acid core, creates a molecule with significant intramolecular charge transfer, responsible for its unique photophysical properties.

Encapsulating these dyes within a macrocycle to form a rotaxane can further enhance their properties by providing steric protection, which improves chemical stability and can increase fluorescence quantum yield.[10][11]

Table 5.2.1: Photophysical Properties of a 3,3-Dimethylindoline Squaraine Dye and its Rotaxane [10]

| Compound | λabs (nm) | λem (nm) | log ε (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Squaraine Dye (1) | 539 | 561 | 4.83 | 0.04 |

| Squaraine Rotaxane (M1 ⊃ 1) | 554 | 575 | 4.60 | 0.44 |

Encapsulation as a rotaxane results in a bathochromic (red) shift in both absorption and emission wavelengths and a remarkable 10-fold enhancement in the fluorescence quantum yield.[10][11]

Conclusion

3,3-Dimethylindoline is a cornerstone heterocyclic building block with proven utility across diverse scientific disciplines. Its unique structural features, combined with its straightforward synthesis and versatile reactivity, provide a robust platform for the development of complex and functional molecules. In medicinal chemistry, it serves as a key scaffold for potent therapeutics, particularly in the field of oncology. In materials science, it enables the creation of high-performance dyes with tunable photophysical properties. The detailed protocols and data presented in this guide are intended to facilitate the broader adoption and innovative application of this powerful synthetic intermediate, empowering researchers to push the boundaries of drug discovery and materials development.

References

- 1. benchchem.com [benchchem.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 11. Page loading... [guidechem.com]

The Genesis and Evolution of the Indoline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of indoline compounds. From the foundational work on the related indole structure to the development of modern synthetic methodologies and the elucidation of their diverse pharmacological activities, this document serves as a comprehensive resource. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Historical Prelude: The Path from Indigo to Indoline

The story of indoline is intrinsically linked to the study of indole , its aromatic precursor. The journey began with the quest to understand the chemical nature of the vibrant blue dye, indigo.

-

1866: The Dawn of the Indole Era The German chemist Adolf von Baeyer made a pivotal breakthrough by successfully reducing oxindole—a derivative of indigo—to indole using zinc dust. This marked the first synthesis of the indole nucleus and laid the groundwork for an entirely new field of heterocyclic chemistry.[1][2]

-

1869: Structuring the Indole Core Three years after its initial synthesis, von Baeyer proposed the correct chemical structure for indole, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.[1][3]

The indoline scaffold, chemically known as 2,3-dihydroindole, is the saturated analogue of indole.[4] Its formal discovery and synthesis followed the establishment of indole chemistry, primarily through the development of methods to reduce the C2-C3 double bond of the pyrrole ring in indole.

Synthesis of the Indoline Core: From Classical Reduction to Modern Catalysis

The preparation of the indoline skeleton has evolved significantly, with modern methods offering greater efficiency, substrate scope, and milder reaction conditions compared to classical approaches.